HEXAFLUOROPENTANÉDIOLATE DE BISMUTH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

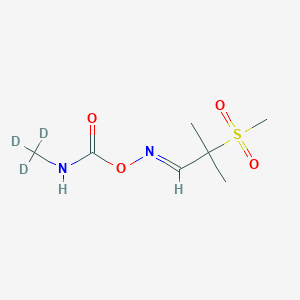

Bismuth hexafluoropentanedionate is a chemical compound with the molecular formula C15H3BiF18O6. It is an insoluble salt of salicylic acid linked to trivalent bismuth. The compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Applications De Recherche Scientifique

Bismuth hexafluoropentanedionate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other bismuth compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.

Medicine: Bismuth compounds, including bismuth hexafluoropentanedionate, are investigated for their potential use in treating gastrointestinal disorders and as antimicrobial agents.

Industry: It is used in the production of advanced materials, including ceramics and electronic components

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Bismuth hexafluoropentanedionate plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloenzymes, disrupting their normal function. For instance, bismuth hexafluoropentanedionate can inhibit the activity of certain enzymes involved in the central carbon metabolism, leading to a cascade of biochemical disruptions . These interactions are primarily due to the compound’s ability to bind to the active sites of enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of bismuth hexafluoropentanedionate on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, bismuth hexafluoropentanedionate has been shown to disrupt the TCA cycle and urease activity in certain bacterial cells, leading to oxidative stress and inhibition of energy production . These disruptions can result in extensive down-regulation of the metabolome, affecting the overall cellular function.

Molecular Mechanism

At the molecular level, bismuth hexafluoropentanedionate exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to disrupt intracellular iron metabolism and attenuate reactive oxygen species (ROS) defense mechanisms are key aspects of its molecular action . These interactions can lead to reduced bacterium-host cell adhesion and overall inhibition of bacterial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bismuth hexafluoropentanedionate change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that bismuth hexafluoropentanedionate initially perturbs the TCA cycle and urease activity, followed by the induction of oxidative stress and inhibition of energy production . Over time, these effects can lead to significant alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of bismuth hexafluoropentanedionate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity. For instance, excessive acute ingestion of bismuth compounds can result in neurotoxic and nephrotoxic effects . These effects are often reversible upon discontinuation of the compound. Understanding the dosage thresholds is crucial for optimizing the therapeutic use of bismuth hexafluoropentanedionate.

Metabolic Pathways

Bismuth hexafluoropentanedionate is involved in several metabolic pathways, particularly those related to central carbon metabolism. The compound’s interaction with enzymes and cofactors in these pathways can lead to disruptions in metabolic flux and metabolite levels . These disruptions can have downstream effects on energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of bismuth hexafluoropentanedionate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of bismuth hexafluoropentanedionate in therapeutic applications.

Subcellular Localization

Bismuth hexafluoropentanedionate’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bismuth hexafluoropentanedionate can be synthesized through a reaction involving bismuth nitrate and hexafluoroacetylacetone. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The process involves the formation of a complex between bismuth and hexafluoroacetylacetone, followed by the removal of solvent to obtain the final product .

Industrial Production Methods: Industrial production of bismuth hexafluoropentanedionate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as hydrothermal synthesis and calcination are employed to achieve the desired phase and morphology of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Bismuth hexafluoropentanedionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

Reduction: It can be reduced to lower oxidation state bismuth compounds.

Substitution: The hexafluoroacetylacetone ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand substitution reactions often involve the use of other diketones or chelating agents.

Major Products Formed:

Oxidation: Higher oxidation state bismuth compounds.

Reduction: Lower oxidation state bismuth compounds.

Substitution: Bismuth complexes with different ligands.

Comparaison Avec Des Composés Similaires

- Bismuth subsalicylate

- Bismuth subgallate

- Bismuth oxychloride

- Bismuth nitrate

Comparison: Bismuth hexafluoropentanedionate is unique due to its hexafluoroacetylacetone ligands, which impart distinct chemical properties compared to other bismuth compounds. For example, bismuth subsalicylate and bismuth subgallate are primarily used for their medicinal properties, while bismuth oxychloride and bismuth nitrate are used in industrial applications. The hexafluoroacetylacetone ligands in bismuth hexafluoropentanedionate enhance its stability and reactivity, making it suitable for specialized applications in chemistry and materials science .

Propriétés

Numéro CAS |

142617-56-9 |

|---|---|

Formule moléculaire |

C15H3BiF18O6 |

Poids moléculaire |

830.13 g/mol |

Nom IUPAC |

bismuth;1,1,1,5,5,5-hexafluoropentane-2,4-dione |

InChI |

InChI=1S/3C5HF6O2.Bi/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |

Clé InChI |

HCYJNNWMOQHOCZ-UHFFFAOYSA-N |

SMILES canonique |

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Bi+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

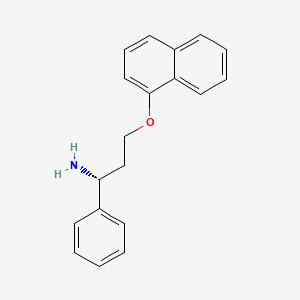

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

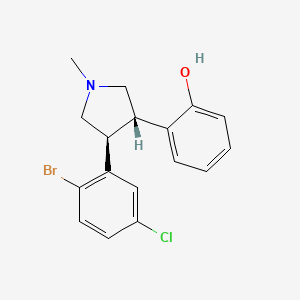

![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)

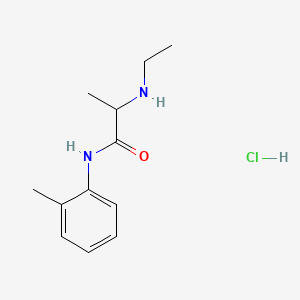

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

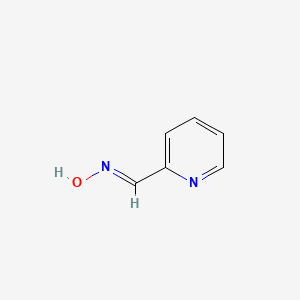

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)